3-Bromo-4-phenoxyaniline
Overview
Description
3-Bromo-4-phenoxyaniline is a chemical compound that has gained significant attention in various fields due to its unique chemical structure and potential biological activity. It is characterized by the presence of a bromine atom at the third position and a phenoxy group at the fourth position on an aniline ring. This compound is often used in scientific research and industrial applications due to its versatile reactivity and potential biological properties.
Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, it serves as a boron reagent .
Biochemical Pathways
Its role in the Suzuki–Miyaura cross-coupling reaction involves the formation of carbon-carbon bonds .
Result of Action
The result of 3-Bromo-4-phenoxyaniline’s action is largely dependent on its use in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other reagents. In the context of the Suzuki–Miyaura cross-coupling reaction, it operates under mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-phenoxyaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-phenoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
3-Bromo-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the phenoxy group, leading to different reactivity and biological activity.
4-Phenoxyaniline:
3-Chloro-4-phenoxyaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects
Uniqueness
3-Bromo-4-phenoxyaniline is unique due to the combination of the bromine atom and phenoxy group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
3-bromo-4-phenoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFTVCQGIZTAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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